

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodoisothiazole

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Compound of Interest

Compound Name: 4-Iodoisothiazole

Cat. No.: B1624754

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Introduction: The Strategic Union of Isothiazoles and the Suzuki-Miyaura Coupling in Modern Drug Discovery

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the isothiazole ring is therefore of paramount importance in the generation of novel molecular entities for drug development pipelines. Among the myriad of synthetic methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.^{[1][2]} This reaction's exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners make it an indispensable strategy in contemporary organic synthesis and pharmaceutical research.^{[1][2]}

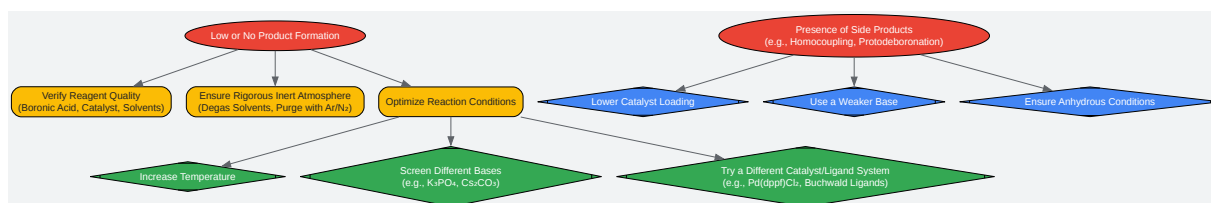
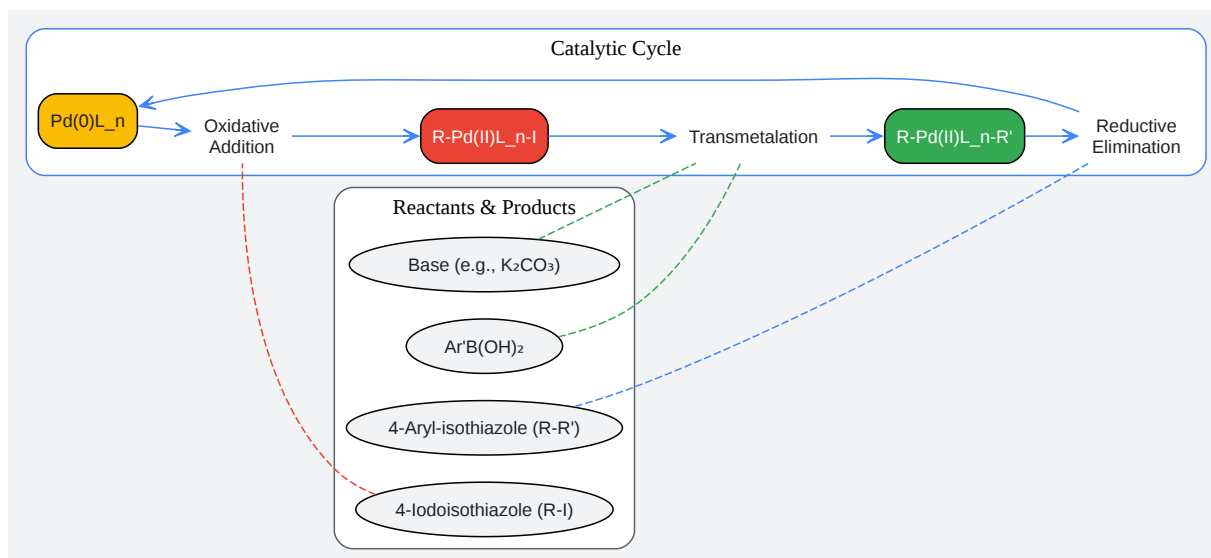
This application note provides a detailed and field-proven protocol for the Suzuki-Miyaura coupling of **4-iodoisothiazole** with a variety of aryl and heteroaryl boronic acids. As a Senior Application Scientist, the aim is to not only furnish a step-by-step procedure but also to impart a deeper understanding of the underlying chemical principles and rationale behind the experimental design, thereby empowering researchers to confidently apply and adapt this methodology for their specific research needs.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a transition metal-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.

[3] The catalytic cycle, illustrated below, is generally understood to proceed through three key elementary steps:

- **Oxidative Addition:** The active Palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of **4-iodoisothiazole**, forming a Palladium(II) intermediate. The C-I bond is particularly susceptible to this step due to its lower bond dissociation energy compared to C-Br and C-Cl bonds, making **4-iodoisothiazole** a highly reactive coupling partner.
- **Transmetalation:** In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic moiety to the Palladium(II) center, displacing the halide. This step regenerates the halide anion and forms a new diorganopalladium(II) complex.
- **Reductive Elimination:** The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-aryl-isothiazole product and regenerate the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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